![molecular formula C13H9FN2O B3123899 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 313527-41-2](/img/structure/B3123899.png)
2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine
Overview
Description
The compound “2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine” is likely to be an organic compound containing a benzoxazole ring, which is a type of heterocyclic compound . The 3-fluorophenyl group indicates the presence of a phenyl ring with a fluorine atom at the 3rd position.
Synthesis Analysis
While specific synthesis methods for “2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine” were not found, similar compounds often involve reactions like protodeboronation of boronic esters or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Antitumor Properties
The compound and its derivatives, such as 2-(4-aminophenyl)benzothiazoles, have been shown to have potent antitumor properties in vitro and in vivo. Modifications to its structure, such as isosteric replacement of hydrogen with fluorine, have been utilized to enhance its metabolic stability and antitumor efficacy. These derivatives, including 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have shown significant retardation of breast and ovarian xenograft tumors in preclinical studies (Bradshaw et al., 2002).
Fluorescent Probes and pH Sensing
Certain benzoxazole derivatives, like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been applied as fluorescent probes for sensing pH and metal cations. Their high sensitivity to pH changes and selectivity in metal cations are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Intracellular Calcium Activity
Substituted 1,4-benzoxazines bearing an amino side chain at the 2-position, including those with benzoxazole structures, have shown moderate activity on intracellular calcium. The potency of these compounds is influenced by the chain length and the nature of the amine (Bourlot et al., 1998).
Antimicrobial Properties
Several benzoxazole and benzoxazolone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, 2-cyclic amine-1,3-benzoxazoles and 3-alkyl substituted-1,3-benzoxazol-2(3H)-ones have demonstrated notable antibacterial and antifungal activities (Murty et al., 2011).
Material Properties in Polymers
Benzoxazole derivatives have been utilized in the synthesis of novel polymers like poly(ether‐imide‐benzoxazole) and poly(ester‐imide‐benzoxazole), which exhibit high thermal stability and potential for applications in high-performance materials (Sundar & Mathias, 1994).
Photophysical Studies
3-(2-Benzoxazol-5-yl)alanine derivatives, including 3-[2-(4-aminophenyl)benzoxazol-5-yl]alanine, have been studied for their solvatochromic properties. These synthetic compounds are of interest in biophysical studies due to their fluorescence and the influence of substituents on the nitrogen atom on their solvatochromism (Guzow et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-fluorophenyl)-1,3-benzoxazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZCWDQTALYLKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290377 | |
Record name | 2-(3-Fluorophenyl)-5-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine | |
CAS RN |
313527-41-2 | |
Record name | 2-(3-Fluorophenyl)-5-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313527-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Fluorophenyl)-5-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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